Technical Whitepaper: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2) in Medicinal Chemistry and Bioconjugation
Technical Whitepaper: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2) in Medicinal Chemistry and Bioconjugation
Executive Summary
In the landscape of modern drug discovery and bioconjugation, the selection of a robust, versatile molecular scaffold is paramount. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2) has emerged as a privileged building block. By combining the potent kinase hinge-binding capabilities of the triazolo[1,5-a]pyridine core with the bioorthogonal reactivity of a terminal alkyne, this compound serves as a critical intermediate for synthesizing selective tyrosine kinase inhibitors (e.g., JAK1/2, AXL) and developing advanced chemical biology probes[1],[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and self-validating experimental protocols for its functionalization.
Physicochemical Properties & Molecular Architecture
To effectively utilize this scaffold, one must understand its fundamental properties and electronic distribution. The [1,2,4]triazolo[1,5-a]pyridine core is an electron-deficient, fused bicyclic system. The bridgehead nitrogen (N4) alongside N1 and N3 creates a unique dipole moment, making the core highly resistant to oxidative metabolism while acting as a superior hydrogen-bond acceptor[3].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 356560-82-2 | Standardized registry identifier. |
| Molecular Formula | C8H5N3 | Low molecular weight allows for downstream fragment-based drug discovery (FBDD). |
| Molecular Weight | 143.15 g/mol | High ligand efficiency (LE) when binding to target proteins[4]. |
| InChI Key | QKNYQTHGOWLWND-UHFFFAOYSA-N | Unique structural identifier[4]. |
| Purity | ≥98% | Essential for sensitive transition-metal catalyzed cross-couplings[4]. |
| Storage Conditions | 4°C, under Nitrogen | Prevents oxidative degradation or spontaneous Glaser homocoupling of the alkyne[4]. |
Application 1: Kinase Inhibitor Design (JAK/AXL)
The Causality of Scaffold Selection
The triazolopyridine scaffold is a highly effective bioisostere for indoles and azaindoles. In the context of kinase inhibition, the N1 and N3 atoms act as bidentate hydrogen bond acceptors. These atoms perfectly mimic the adenine ring of ATP, allowing the core to anchor deeply within the kinase hinge region[1],[5].
Crucially, the ethynyl group at the C6 position acts as a rigid, sp-hybridized vector. Because it is linear, it projects out of the hinge region without causing steric clashes, directing subsequent functional groups straight into the solvent-exposed area or the hydrophobic selectivity pocket. This allows medicinal chemists to achieve high selectivity for specific kinases (such as JAK1 or AXL) over off-target kinases[2],[5].
Fig 1: Pharmacophore mapping of the triazolo[1,5-a]pyridine core within the kinase ATP pocket.
Application 2: CuAAC Bioconjugation (Click Chemistry)
The terminal alkyne of CAS 356560-82-2 is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). To ensure absolute reproducibility, the following protocol is designed as a self-validating system , incorporating real-time visual and analytical checkpoints[3].
Self-Validating CuAAC Protocol
Reagents: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), Azide-functionalized probe (1.0 eq), CuSO₄·5H₂O (0.1 eq), THPTA ligand (0.1 eq), Sodium Ascorbate (0.5 eq). Solvent: tert-Butanol / Water (1:1 v/v).
-
Catalyst Pre-complexation: Dissolve CuSO₄·5H₂O and THPTA in water.
-
Causality: THPTA acts as a stabilizing ligand for Cu(I), preventing the copper from catalyzing unwanted Glaser homocoupling of the alkyne.
-
Validation Checkpoint 1: The solution must remain a clear, bright blue.
-
-
Reduction to Active Species: Add Sodium Ascorbate to the stirring catalyst mixture.
-
Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species.
-
Validation Checkpoint 2: An immediate color shift from blue to pale yellow/colorless visually confirms the generation of Cu(I).
-
-
Cycloaddition: Add the alkyne (CAS 356560-82-2) and the azide probe dissolved in tert-butanol. Stir at room temperature for 2 hours.
-
Causality: The Cu(I) acetylide intermediate forms and undergoes a highly regioselective [3+2] cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.
-
-
Analytical Validation:
-
Validation Checkpoint 3: Monitor via in-situ IR spectroscopy. The complete disappearance of the azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3200 cm⁻¹) confirms reaction completion. Final validation is achieved via LC-MS showing the expected[M+H]⁺ mass shift.
-
Fig 2: Self-validating CuAAC workflow for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine conjugation.
Application 3: Late-Stage Functionalization via Sonogashira Coupling
For drug development professionals looking to extend the conjugated system of the core (e.g., attaching substituted aryl rings to probe the selectivity pocket), Sonogashira cross-coupling is the optimal pathway.
Self-Validating Sonogashira Protocol
-
Degassing (Critical Step): Dissolve CAS 356560-82-2 (1.0 eq) and Aryl Iodide (1.1 eq) in anhydrous DMF/Et₃N (3:1). Subject the flask to three freeze-pump-thaw cycles.
-
Causality: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed oxidative homocoupling of the terminal alkyne.
-
-
Catalyst Activation: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Heat to 70°C.
-
Causality: CuI forms the copper acetylide, which undergoes transmetalation with the Pd-aryl complex generated by the oxidative addition of the aryl iodide.
-
-
Reaction Monitoring:
-
Validation Checkpoint: Track the reaction via GC-MS. The consumption of the aryl iodide peak and the emergence of a highly fluorescent extended conjugated product under 365 nm UV light indicates successful cross-coupling.
-
Safety, Storage, and Handling
As with all specialized heterocyclic building blocks, strict adherence to safety protocols is required[4]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
-
Handling: Manipulate within a certified fume hood using nitrile gloves and safety goggles.
-
Storage: Store at 4°C under an inert atmosphere (Nitrogen or Argon) to preserve the integrity of the terminal alkyne and prevent moisture-induced degradation[4].
References
- Cancer Research Technology Limited (2009). "WO2009047514A1 -[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use". Google Patents.
- Galapagos NV (2010). "EP2445911B1 - 5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-YL CARBOXAMIDES AS JAK INHIBITORS". Google Patents.
-
MDPI Molecules (2024). "Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles". MDPI Open Access Journals. URL:[Link]
Sources
- 1. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 2. US11919896B2 - [1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | 356560-82-2 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
